5-amino-4-(1,3-benzothiazol-2-yl)-1-(tetrahydrofuran-2-ylmethyl)-1,2-dihydro-3H-pyrrol-3-one
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Overview
Description
5-amino-4-(1,3-benzothiazol-2-yl)-1-(tetrahydrofuran-2-ylmethyl)-1,2-dihydro-3H-pyrrol-3-one: is a complex organic compound featuring a benzothiazole moiety fused to a pyrrolone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the construction of the benzothiazole core. One common approach is the Knoevenagel condensation, which involves the reaction of 2-aminobenzothiazole with a suitable aldehyde or ketone in the presence of a base
Industrial Production Methods
In an industrial setting, the synthesis of this compound would likely involve optimized reaction conditions to maximize yield and minimize by-products. Continuous flow chemistry and microwave-assisted synthesis are potential methods to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The amino group can be oxidized to form a nitro group.
Reduction: : The nitro group can be reduced to an amine.
Substitution: : The THF ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: : Typical reducing agents are tin (Sn) and iron (Fe) in acidic conditions.
Substitution: : Nucleophiles such as amines or alcohols can be used, often in the presence of a base.
Major Products Formed
Oxidation: : Formation of nitro derivatives.
Reduction: : Formation of amine derivatives.
Substitution: : Formation of THF-substituted derivatives.
Scientific Research Applications
Medicinal Chemistry: : It can serve as a building block for the synthesis of pharmaceuticals, particularly those targeting bacterial infections and inflammation.
Material Science: : Its unique structure may be useful in the development of new materials with specific electronic or optical properties.
Organic Synthesis: : It can be used as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. For instance, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways involved would need to be determined through experimental studies.
Comparison with Similar Compounds
This compound is structurally similar to other benzothiazole derivatives, which are known for their diverse biological activities. Some similar compounds include:
Riluzole: : Used in the treatment of amyotrophic lateral sclerosis (ALS).
Pramipexole: : Used in the treatment of Parkinson's disease.
Thioflavin: : Used as a dye for detecting amyloid plaques in Alzheimer's disease.
These compounds share the benzothiazole core but differ in their substituents and functional groups, leading to different biological activities and applications.
Properties
IUPAC Name |
4-(1,3-benzothiazol-2-yl)-5-imino-1-(oxolan-2-ylmethyl)-2H-pyrrol-3-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2S/c17-15-14(16-18-11-5-1-2-6-13(11)22-16)12(20)9-19(15)8-10-4-3-7-21-10/h1-2,5-6,10,17,20H,3-4,7-9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHNHNORBRGPRHZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CN2CC(=C(C2=N)C3=NC4=CC=CC=C4S3)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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